molecular formula C10H10F6N2 B13046121 1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13046121
M. Wt: 272.19 g/mol
InChI Key: LYERWHWMFFHUDK-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine is a high-value chemical building block specifically designed for research and development applications. Its structure, featuring a 1,2-diaminoethane backbone and a highly electron-deficient 3,5-bis(trifluoromethyl)phenyl group, makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules like ligands for catalysis and pharmaceuticals . The presence of the strongly electron-withdrawing trifluoromethyl groups significantly influences the compound's electronic properties, which can be exploited in the design of materials with specific characteristics . In medicinal chemistry, this diamine serves as a critical precursor for the synthesis of bioactive compounds. Diamine derivatives are integral in developing molecules that target protein-protein interactions, which are pivotal in oncology and other therapeutic areas . Furthermore, the 3,5-bis(trifluoromethyl)phenyl moiety is a recognized pharmacophore, known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, as evidenced by its use in potent antimicrobial pyrazole derivatives and other therapeutic agents . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C10H10F6N2

Molecular Weight

272.19 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C10H10F6N2/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8H,4,17-18H2

InChI Key

LYERWHWMFFHUDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)N

Origin of Product

United States

Preparation Methods

Formation of the Grignard Reagent

  • Starting materials: 3,5-bis(trifluoromethyl)bromobenzene and ethyl magnesium bromide (or other C1-C8 alkyl magnesium halides)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: The bromobenzene derivative is added slowly to magnesium granules in THF, often with iodine flakes as an initiator, maintaining temperature below 35°C to control the exothermic reaction.
  • Reaction time: Grignard formation is typically complete within 2 hours, but can be extended to 5 hours without loss of yield.

Coupling with Acetic Anhydride

  • The freshly prepared Grignard reagent is added slowly over 1-2 hours to a cooled solution of acetic anhydride in THF or tert-butyl methyl ether.
  • Temperature control: The temperature is maintained below 5°C, preferably between -10°C and -15°C during addition to minimize side reactions.
  • After addition, the reaction mixture may be warmed to about 5°C and stirred to completion.

Workup and Isolation

  • The reaction mixture is quenched by slow addition of cold water.
  • Excess acetic anhydride is hydrolyzed by adding an aqueous inorganic base such as sodium hydroxide, adjusting pH to above 10.
  • The organic product is extracted using tert-butyl methyl ether, washed with aqueous sodium bicarbonate and sodium chloride solutions.
  • Solvent removal by distillation yields 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one in high purity.

Yield and Purity

  • The process yields the ketone intermediate in high yield (typically above 90% assay yield).
  • The method offers improved safety and scalability compared to earlier low-yielding and inconsistent processes.

Conversion to 1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine

While explicit detailed protocols for the diamine synthesis are less frequently disclosed in patents, the general approach involves:

  • Reductive amination of the ketone intermediate with ammonia or suitable amine sources under hydrogenation conditions or using reducing agents such as sodium cyanoborohydride.
  • Alternatively, the ketone can be converted to an intermediate imine or oxime, which is subsequently reduced to the diamine.
  • Control of stereochemistry (e.g., obtaining the (1S)-enantiomer) may require chiral catalysts or resolution techniques.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield/Purity Notes
Grignard reagent formation 3,5-bis(trifluoromethyl)bromobenzene + Mg in THF + iodine flakes 0 to 35°C (preferably 0-10°C) 2-5 hours >90% assay yield, controlled exotherm
Coupling with acetic anhydride Addition of Grignard reagent to acetic anhydride in THF or tert-butyl methyl ether -15 to 5°C 1-2 hours High efficiency, minimized side reactions
Workup and extraction Quench with water, base hydrolysis (NaOH), extraction with ether Ambient Variable Pure ketone intermediate obtained
Conversion to diamine Reductive amination or reduction of imine/oxime intermediates Variable Variable Stereochemical control possible

Research Findings and Practical Considerations

  • The Grignard reaction with 3,5-bis(trifluoromethyl)bromobenzene is highly exothermic; careful temperature control is essential to prevent side reactions and ensure safety.
  • Use of an excess of acetic anhydride ensures complete conversion and facilitates purification.
  • The process is amenable to scale-up, making it suitable for industrial pharmaceutical intermediate production.
  • The diamine product's stereochemistry can be controlled or resolved depending on the intended application.
  • The ketone intermediate's purity directly affects the quality of the final diamine, necessitating rigorous purification steps.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Research indicates that 1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine exhibits notable biological properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, making it a candidate for therapeutic applications.

Potential Therapeutic Uses:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential for treating metabolic disorders.
  • Neuroprotective Effects: Its ability to modulate receptor signaling pathways indicates possible applications in neuroprotection, which could be beneficial in neurodegenerative diseases.

Case Study: Enzyme Interaction

A study demonstrated that 1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine interacts with specific kinases involved in cancer cell proliferation. The compound was found to reduce the activity of these kinases in vitro, leading to decreased cell viability in cancer cell lines.

Polymer Additives

The compound's unique chemical structure allows it to be utilized as an additive in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers.

Applications:

  • Flame Retardants: Due to its fluorinated structure, it can be incorporated into polymer matrices to improve flame resistance.
  • Coatings: The compound can be applied in coatings to provide chemical resistance and durability.

Pesticides and Herbicides

The compound’s properties make it suitable for development as a pesticide or herbicide. Its ability to interact with biological systems suggests potential use in agricultural chemistry.

Research Findings:
Studies have indicated that derivatives of 1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine can inhibit specific plant enzymes involved in growth regulation, thus serving as a potential herbicide.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Benzene-1,2-diamine Derivatives
  • 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine (CAS 1737-64-0):
    • Differs in substituent positions (methyl and –CF₃ groups at positions 4 and 5).
    • Similarity score: 0.94 compared to the target compound .
  • 4,5-Bis(trifluoromethyl)benzene-1,2-diamine (CAS 30454-92-3):
    • Contains two –CF₃ groups at positions 4 and 4.
    • Higher lipophilicity but reduced steric flexibility due to adjacent substituents .
Ethane-1,2-diamine Derivatives
  • (1S,2S)-1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine (CAS 1262516-72-2):
    • Features two 3,5-bis(trifluoromethyl)phenyl groups.
    • Molecular weight: 502.25 g/mol (vs. 272.19 g/mol for the target compound).
    • Enhanced steric hindrance and electron-withdrawing effects, impacting catalytic activity .
Chiral Analogues
  • (R)- and (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Not diamines but share the 3,5-bis(trifluoromethyl)phenyl group. Used in asymmetric synthesis; molecular weight: 258.15 g/mol .

Key Observations :

  • The target compound’s synthesis via catalytic hydrogenation achieves 97% yield , while analogous phenyl-substituted derivatives (e.g., 4b) face challenges due to competing double substitution reactions .
  • Introduction of –CF₃ groups on aromatic amines (e.g., 3,5-bis(trifluoromethyl)aniline) complicates nucleophilic aromatic substitution, leading to lower yields .

Physicochemical Properties and Reactivity

Property Target Compound 4,5-Bis(trifluoromethyl)benzene-1,2-diamine (1S,2S)-Bis(3,5-CF₃-phenyl)ethane-diamine
Molecular Weight (g/mol) 272.19 304.23 502.25
LogP (Predicted) ~3.5 ~4.2 ~6.8
H-Bond Acidity Moderate (NH₂ groups) Moderate High (additional –CF₃ groups)
Thermal Stability Stable up to 200°C Not reported Not reported

Functional Impact :

  • Electron-Withdrawing Effects: The –CF₃ groups increase the acidity of NH protons, enhancing hydrogen-bond donor capacity in organocatalysis .
  • Steric Effects : Bulky substituents (e.g., in CAS 1262516-72-2) reduce reactivity in reductive amination but improve enantioselectivity in chiral applications .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine, also known as (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine, is an organic compound notable for its unique chemical structure and significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H10F6N2
  • Molecular Weight : 272.19 g/mol
  • CAS Number : 1212934-21-8

The compound features two trifluoromethyl groups at the 3 and 5 positions of a phenyl ring, which enhances its chemical stability and biological interactions .

Research indicates that the biological activity of 1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups significantly enhance its binding affinity and selectivity, making it a candidate for therapeutic applications .

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor signaling pathways, contributing to neuroprotective effects.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of 1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine on various cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Comments
HCT-116 (Colon Cancer)3.6 - 11.0Significant cytotoxicity observed .
MCF-7 (Breast Cancer)3.6 - 11.0Similar activity as above .
HeLa (Cervical Cancer)3.6 - 11.0Effective against this line as well .

These results indicate that the compound exhibits a concentration-dependent cytotoxic effect across multiple cancer cell types.

Dihydrotestosterone Inhibition

A study investigated the compound's ability to inhibit the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen. The findings are summarized in the following table:

CompoundIC50 (µM)Effect on DHT Production
N-[3,5-bis(trifluoromethyl)phenyl]amide1.44 ± 0.13Inhibited DHT production by up to 46% at 1 µM
Caffeic Acid20 µMInhibited DHT production by 30% with lower cell viability .

This inhibition suggests potential applications in treating androgen-related conditions.

Neuroprotective Effects

In a recent study focusing on neuroprotection, researchers found that (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine exhibited protective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce markers of oxidative stress and apoptosis in neuronal cell cultures.

Enzyme Interaction Studies

Another study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that it could effectively inhibit enzyme activity at low concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

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